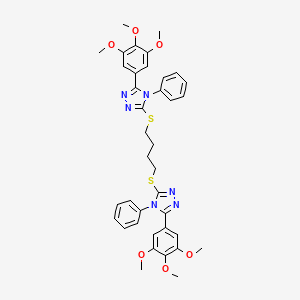

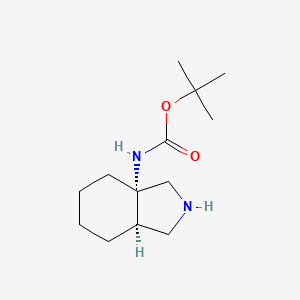

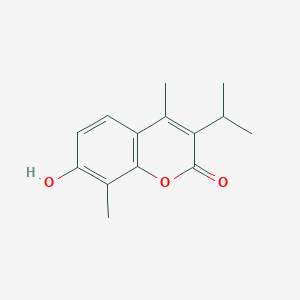

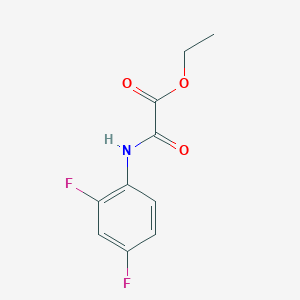

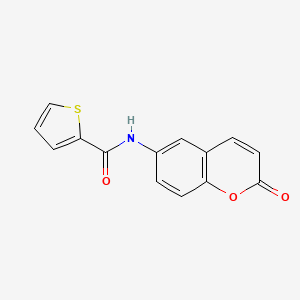

![molecular formula C12H15BrClNO B2916709 3-Bromo-4-chloro-N-[(oxan-4-yl)methyl]aniline CAS No. 1521891-04-2](/img/structure/B2916709.png)

3-Bromo-4-chloro-N-[(oxan-4-yl)methyl]aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-Bromo-4-chloro-N-[(oxan-4-yl)methyl]aniline” is likely an organic compound containing bromine, chlorine, and aniline groups. Anilines are organic compounds that contain a phenyl group attached to an amino group . The presence of bromine and chlorine suggests that this compound might be used in various chemical reactions due to the reactivity of these halogens .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These techniques can provide information about the arrangement of atoms in the molecule and the nature of the chemical bonds .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of bromine and chlorine atoms could make this compound a good electrophile, reacting with nucleophiles in substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the aniline group) would influence properties like solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique

Synthesis Techniques and Applications

Research into brominated and chlorinated anilines, such as the synthesis of 4-bromo-3-methylanisole, underlines the importance of these compounds in producing essential industrial materials like black fluorane dye for thermal papers. The development of a continuous homogeneous bromination technology in a modular microreaction system represents a significant advancement, offering a high-selective mono-bromination process that outperforms traditional industrial methods by reducing byproducts and enhancing efficiency (Xie et al., 2020).

Environmental Transformation and Biodegradability

The transformation of substituted anilines by bacteria demonstrates the environmental fate of such compounds, highlighting the effects of structural variations on microbial degradation rates. This research provides crucial data for understanding the biodegradability and potential environmental impacts of anilines, including brominated and chlorinated derivatives (Paris & Wolfe, 1987).

Chemical Properties and Reactivity

Studies on the Knorr synthesis of quinolinones from bromoanilines elucidate the reactivity and potential applications of brominated anilines in medicinal chemistry, particularly in the synthesis of compounds with pharmaceutical relevance. Such research underscores the versatility of bromoanilines in organic synthesis, enabling the development of complex molecules with significant biological activity (Wlodarczyk et al., 2011).

Material Science and Engineering

Investigations into the vibrational analysis of brominated and chlorinated anilines offer insights into their physical properties and potential applications in material science. For instance, the study of trifluoromethyl anilines, including bromo derivatives, through experimental and theoretical vibrational analysis, reveals their suitability as nonlinear optical (NLO) materials due to specific electronic and structural characteristics (Revathi et al., 2017).

Mécanisme D'action

Target of Action

Based on its structural similarity to other aniline derivatives, it may interact with various enzymes and receptors in the body .

Mode of Action

Aniline derivatives are known to undergo various chemical reactions such as suzuki–miyaura coupling , which involves the formation of carbon-carbon bonds. This process involves the oxidative addition of the aniline derivative to a palladium catalyst, followed by transmetalation with a boron reagent .

Biochemical Pathways

The compound may participate in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium . .

Result of Action

The compound’s bromine and chlorine substituents may potentially enhance its reactivity, allowing it to participate in various chemical reactions .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-bromo-4-chloro-N-(oxan-4-ylmethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrClNO/c13-11-7-10(1-2-12(11)14)15-8-9-3-5-16-6-4-9/h1-2,7,9,15H,3-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTEYQZUOOCCXEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CNC2=CC(=C(C=C2)Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2,2-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride](/img/structure/B2916629.png)

![3-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2916630.png)

![[1-(2-Methoxy-5-methylphenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2916640.png)

![Ethyl 5-[(2-methyl-3-nitrobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2916641.png)